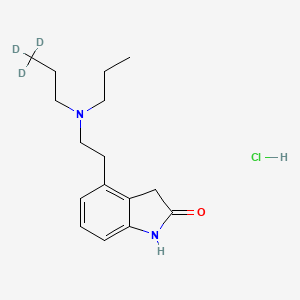
Ropinirole D3 Hydrochloride
Cat. No. B2978499
Key on ui cas rn:
1329611-00-8
M. Wt: 299.86
InChI Key: XDXHAEQXIBQUEZ-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07378439B2
Procedure details


The processes for the preparation of Ropinirole HCl and its derivatives have previously been described. U.S. Pat. No. 4,452,808 describes the preparation of 4-aminoalkyl-2(3H)-indolones starting from either 4-aminoalkyl-7-hydroxy-2(3H)-indolones or 2-methyl-3-nitro-benzene acetic acid by two different processes. The 7-hydroxy intermediate (i) is first converted to its tetrazolo derivative (ii) which is then hydrogenated to get Ropinirole as shown in Scheme 1. Preparation of 7-hydroxy intermediate (i) is described in U.S. Pat. No. 4,314,944 by following a series of steps starting from p-methoxy phenethylamine. Second process described in U.S. Pat. No. 4,452,808 allows preparation of Ropinirole by following a series of steps starting from 2-methyl-3-nitro benzeneacetic acid.

[Compound]
Name
4-aminoalkyl-2(3H)-indolones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
4-aminoalkyl-7-hydroxy-2(3H)-indolones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
7-hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][N:4]([CH2:8][CH2:9][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[NH:19][C:17](=[O:18])[CH2:16][C:15]=12)[CH2:5][CH2:6][CH3:7].Cl.CC1C([N+]([O-])=O)=CC=CC=1CC(O)=O>>[CH3:7][CH2:6][CH2:5][N:4]([CH2:8][CH2:9][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[NH:19][C:17](=[O:18])[CH2:16][C:15]=12)[CH2:3][CH2:2][CH3:1] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCN(CCC)CCC=1C=CC=C2C1CC(=O)N2.Cl
|
Step Two
[Compound]
|
Name
|
4-aminoalkyl-2(3H)-indolones
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
4-aminoalkyl-7-hydroxy-2(3H)-indolones
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)O
|
Step Three
[Compound]
|
Name
|
7-hydroxy
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
( ii )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCN(CCC)CCC=1C=CC=C2C1CC(=O)N2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
